An In-Depth Technical Guide to 2-Phenylcyclopropane-1-carbaldehyde (CAS No. 67074-44-6)
An In-Depth Technical Guide to 2-Phenylcyclopropane-1-carbaldehyde (CAS No. 67074-44-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopropane-1-carbaldehyde, with the Chemical Abstracts Service (CAS) number 67074-44-6, is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural motif, combining the conformational rigidity and metabolic stability of a cyclopropane ring with the reactive potential of an aldehyde, makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies with a focus on diastereoselectivity, detailed spectroscopic analysis, reactivity, and applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-phenylcyclopropane-1-carbaldehyde is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 67074-44-6 | [2][3] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| IUPAC Name | 2-phenylcyclopropane-1-carbaldehyde | [2] |
| Appearance | Yellow Semi-Solid to Solid | [3] |
| Storage | 0-8 °C | [3] |
Synthesis and Diastereoselectivity
The synthesis of 2-phenylcyclopropane-1-carbaldehyde can be approached through several strategies, with the control of diastereoselectivity (the formation of cis or trans isomers) being a critical aspect. The relative orientation of the phenyl and aldehyde groups on the cyclopropane ring significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and reactivity.
Common Synthetic Routes:
-
Cyclopropanation of Cinnamaldehyde Derivatives: A common and direct approach involves the cyclopropanation of cinnamaldehyde or its derivatives. This can be achieved using various reagents, such as diazomethane in the presence of a palladium catalyst or via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. The choice of reagents and reaction conditions can influence the diastereomeric ratio of the product.
-
Oxidation of 2-Phenylcyclopropylmethanol: This two-step approach involves the initial synthesis of 2-phenylcyclopropylmethanol, which can be prepared with good stereocontrol. Subsequent oxidation of the primary alcohol to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation provides 2-phenylcyclopropane-1-carbaldehyde. This method offers better control over the stereochemistry of the final product, as the stereocenters are established during the synthesis of the alcohol precursor.
Key Considerations for Diastereoselectivity:
The diastereoselectivity of cyclopropanation reactions is influenced by steric and electronic factors. In the synthesis of 2-phenylcyclopropane-1-carbaldehyde, the formation of the trans isomer is often favored due to the thermodynamic stability gained by placing the bulky phenyl and aldehyde groups on opposite sides of the cyclopropane ring, minimizing steric hindrance.[4] However, specific catalysts or directing groups can be employed to favor the formation of the less stable cis isomer.[5]
Detailed Experimental Protocol (Illustrative Example for a Related Transformation):
Reaction: Diastereoselective cyclopropanation of an allylic alcohol.
Materials:
-
Allylic alcohol substrate
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the allylic alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add diethylzinc dropwise.
-
After stirring for 20 minutes, add diiodomethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclopropylmethanol.
-
The resulting alcohol can then be oxidized to the aldehyde using standard procedures.
The diastereoselectivity of this reaction is often high, favoring the formation of one diastereomer due to the directing effect of the hydroxyl group.[5] A similar strategy could be employed for the synthesis of 2-phenylcyclopropylmethanol, the precursor to the target aldehyde.
Caption: Synthetic routes to 2-phenylcyclopropane-1-carbaldehyde.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-phenylcyclopropane-1-carbaldehyde and its isomers.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide valuable information about the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic.
Expected ¹H NMR Features:
-
Aldehydic Proton: A singlet or a doublet (due to coupling with the adjacent cyclopropyl proton) in the downfield region, typically around δ 9.0-10.0 ppm.
-
Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.5 ppm).
-
Cyclopropyl Protons: A complex set of multiplets in the upfield region (δ 1.0-3.0 ppm). The coupling constants between the cyclopropyl protons are highly dependent on their relative stereochemistry (cis or trans). For trans isomers, the vicinal coupling constant (³J) is typically smaller than for cis isomers.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A resonance in the downfield region, typically δ 190-205 ppm.
-
Aromatic Carbons: Resonances in the region of δ 125-140 ppm.
-
Cyclopropyl Carbons: Resonances in the upfield region, typically δ 10-40 ppm.
| Isomer | Proton | Expected Chemical Shift (δ, ppm) |
| trans | Aldehydic H | ~9.5 |
| Aromatic H | 7.1-7.4 | |
| Cyclopropyl H | 1.2-2.8 | |
| cis | Aldehydic H | ~9.6 |
| Aromatic H | 7.1-7.4 | |
| Cyclopropyl H | 1.3-2.9 |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the key functional groups in 2-phenylcyclopropane-1-carbaldehyde.
Key IR Absorption Bands:
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹. Conjugation with the cyclopropane ring can slightly lower this frequency compared to a simple aliphatic aldehyde.[6]
-
C-H Stretch (Aldehydic): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both bands is highly characteristic of an aldehyde.
-
C-H Stretch (Aromatic and Cyclopropyl): Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclopropane ring.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound.
-
Loss of a Hydrogen Radical ([M-1]⁺): A peak at m/z = 145, resulting from the loss of the aldehydic hydrogen.
-
Loss of the Phenyl Group ([M-77]⁺): A peak at m/z = 69, corresponding to the loss of a phenyl radical (C₆H₅).
-
Tropylium Ion: A prominent peak at m/z = 91, which is a common fragment for compounds containing a benzyl group, formed through rearrangement.
-
Loss of the Aldehyde Group ([M-29]⁺): A peak at m/z = 117, corresponding to the loss of the CHO group.[7]
Caption: Plausible fragmentation pathways for 2-phenylcyclopropane-1-carbaldehyde in mass spectrometry.
Reactivity and Synthetic Applications
The aldehyde functionality and the strained cyclopropane ring are the primary sites of reactivity in 2-phenylcyclopropane-1-carbaldehyde.
Reactions of the Aldehyde Group:
The aldehyde group undergoes a wide range of standard transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-phenylcyclopropane-1-carboxylic acid, using reagents such as potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the primary alcohol, 2-phenylcyclopropylmethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted alkenes.
-
Reductive Amination: Can be converted to amines via reaction with an amine in the presence of a reducing agent.
Reactions Involving the Cyclopropane Ring:
The strained three-membered ring can undergo ring-opening reactions under certain conditions, often catalyzed by Lewis or Brønsted acids, or transition metals. These reactions can lead to the formation of more complex acyclic or larger ring systems.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropane ring is a highly sought-after motif in medicinal chemistry due to its unique properties. It can act as a conformationally restricted bioisostere for a gem-dimethyl group or a double bond, improving metabolic stability and binding affinity to biological targets.[1] 2-Phenylcyclopropane-1-carbaldehyde serves as a valuable starting material for the synthesis of more complex molecules incorporating this privileged scaffold.
While specific examples of marketed drugs derived directly from 2-phenylcyclopropane-1-carbaldehyde are not widely reported, its derivatives are actively being explored in drug discovery programs. The aldehyde group provides a convenient handle for the introduction of diverse functionalities, allowing for the rapid generation of compound libraries for screening against various biological targets. The phenylcyclopropane core has been incorporated into molecules with a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor properties.[7]
Conclusion
2-Phenylcyclopropane-1-carbaldehyde is a valuable and versatile building block in organic synthesis with significant potential in the development of novel therapeutics. Its unique combination of a reactive aldehyde and a conformationally constrained cyclopropane ring provides a powerful platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for harnessing its full potential in research and drug discovery.
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